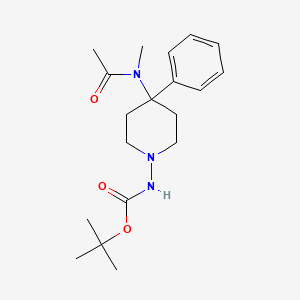

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate

描述

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate is a piperidine-based carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a phenyl substituent at the 4-position of the piperidine ring, and an N-methylacetamido functional group. This compound is of interest in medicinal chemistry due to its structural complexity, which combines features of carbamates (known for enhancing metabolic stability) and piperidine scaffolds (common in bioactive molecules).

属性

分子式 |

C19H29N3O3 |

|---|---|

分子量 |

347.5 g/mol |

IUPAC 名称 |

tert-butyl N-[4-[acetyl(methyl)amino]-4-phenylpiperidin-1-yl]carbamate |

InChI |

InChI=1S/C19H29N3O3/c1-15(23)21(5)19(16-9-7-6-8-10-16)11-13-22(14-12-19)20-17(24)25-18(2,3)4/h6-10H,11-14H2,1-5H3,(H,20,24) |

InChI 键 |

ZHBLCWCDSNHARF-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N(C)C1(CCN(CC1)NC(=O)OC(C)(C)C)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthesis of N-Boc-4-bromopiperidine Intermediate

A common starting material is 4-bromopiperidine hydrobromide , which undergoes Boc protection to form N-Boc-4-bromopiperidine . This step is critical as it sets the stage for subsequent substitution reactions.

| Parameter | Details |

|---|---|

| Starting material | 4-bromopiperidine hydrobromide salt (5 g, 0.02 mol) |

| Solvent | Dichloromethane (DCM), 35 mL |

| Base | N,N-diisopropylethylamine (7.09 mL, 0.04 mol) |

| Boc reagent | Di-tert-butyl dicarbonate (6.67 g, 0.031 mol) |

| Temperature | 0 °C for base addition, then room temperature for 18 h |

| Work-up | Wash with 1M HCl and brine, dry over Na2SO4 |

| Yield | Quantitative (approx. 100%) |

| Product | N-Boc-4-bromopiperidine as yellow oil |

| Characterization | 1H NMR (250 MHz, CDCl3): signals consistent with Boc and piperidine ring |

This reaction uses a base to deprotonate the amine salt and allows Boc protection under mild conditions, yielding a stable intermediate for further functionalization.

Introduction of the Phenyl Group at the 4-Position

The 4-bromo substituent serves as a leaving group for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the phenyl group.

- Typical conditions involve using phenylboronic acid or phenyl nucleophiles under palladium catalysis.

- The reaction is performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with bases such as sodium hydride or triethylamine.

- The reaction temperature ranges from room temperature to reflux depending on the catalyst system.

This step converts N-Boc-4-bromopiperidine into N-Boc-4-phenylpiperidine , a key intermediate.

Installation of the N-Methylacetamido Group

The N-methylacetamido substituent at the 4-position nitrogen is introduced by acylation of the corresponding amine.

- The amine is reacted with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.

- Methylation of the amide nitrogen can be achieved by methyl iodide or dimethyl sulfate under controlled conditions.

- Alternatively, direct N-methylacetamide introduction can be done using N-methylacetamide derivatives under coupling conditions.

This functionalization yields the 4-(N-methylacetamido)-4-phenylpiperidine core, maintaining the Boc protection on the piperidine nitrogen.

Final Compound Formation: tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate

The final compound is isolated after purification steps such as column chromatography or recrystallization.

- The Boc group stabilizes the piperidine nitrogen during reactions and can be removed if necessary by acid treatment.

- The final compound exhibits stability due to the carbamate moiety and is suitable for further pharmaceutical development.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of 4-bromopiperidine | Di-tert-butyl dicarbonate, DIPEA, DCM, 0 °C to RT, 18 h | ~100 | Stable intermediate formation |

| 2 | Phenyl group introduction at 4-position | Phenylboronic acid, Pd catalyst, base, THF/DMF | 85-95 | Cross-coupling reaction |

| 3 | N-methylacetamido group installation | Acetyl chloride or acetic anhydride, methylation reagents | 80-90 | Acylation and methylation of amide nitrogen |

| 4 | Purification and isolation | Chromatography or recrystallization | - | Final compound with carbamate protection |

Research Findings and Notes

- The Boc protection is essential for selective functionalization of the piperidine nitrogen without side reactions.

- Cross-coupling reactions for phenyl introduction require careful catalyst and base selection to maximize yield and minimize by-products.

- The N-methylacetamido group imparts important pharmacological properties and must be introduced under mild conditions to preserve the molecule’s integrity.

- The compound’s carbamate moiety is hydrolytically stable under neutral conditions but can be cleaved under acidic or basic hydrolysis, allowing for further derivatization if needed.

- Purity and yield optimization depend on solvent choice, reaction time, and temperature control.

化学反应分析

Types of Reactions

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

科学研究应用

Chemistry

In chemistry, tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for investigating receptor-ligand interactions and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

作用机制

The mechanism of action of tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Table 1: Structural and Functional Comparison of Piperidine-Based Carbamates

Key Research Findings

Synthetic Versatility : Piperidine carbamates are frequently used as intermediates in drug discovery. For example, tert-butyl (1-acetylpiperidin-4-yl)carbamate is a precursor to kinase inhibitors, underscoring the utility of Boc-protected piperidines .

Structural Determinants of Activity : Substituents at the 4-position of the piperidine ring (e.g., phenyl vs. methyl) significantly impact lipophilicity and target engagement. The phenyl group in the target compound may improve blood-brain barrier penetration compared to smaller substituents .

Metabolic Stability : N-methylacetamido groups, as seen in the target compound, reduce susceptibility to enzymatic degradation compared to primary amines, a feature critical for in vivo efficacy .

生物活性

tert-Butyl (4-(N-methylacetamido)-4-phenylpiperidin-1-yl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry, particularly for its neuropharmacological properties. This compound features a complex structure that includes a tert-butyl group, a piperidine ring, and an N-methylacetamido substituent, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 320.43 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes in the nervous system. Notably, it shows potential as a lead compound for developing analgesics and neuroprotective agents. The presence of the carbamate moiety allows for hydrolysis under acidic or basic conditions, releasing the corresponding amine and alcohol, which may enhance its pharmacological effects .

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

- Neuroprotective Effects : It is suggested that this compound could protect neuronal cells from damage associated with neurodegenerative diseases by modulating pathways related to inflammation and oxidative stress.

- Analgesic Properties : Its structural features may allow effective interaction with pain modulation pathways, making it a candidate for developing new pain relief medications.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | C_{11}H_{16}N_{2}O_{2} | 222.29 g/mol | Contains an aminomethyl group; potential anti-inflammatory activity. |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | C_{12}H_{19}N_{2}O_{2} | 214.31 g/mol | Similar piperidine structure; used in drug synthesis. |

| Tert-butyl (3-hydroxypropyl)carbamate | C_{10}H_{19}N_{2}O_{3} | 214.31 g/mol | Hydroxyl group introduces different reactivity. |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- In Vitro Studies : Research has shown that compounds similar to this compound can inhibit acetylcholinesterase activity, which is crucial for cognitive function and can be beneficial in treating Alzheimer's disease . For instance, M4, a related compound, demonstrated a protective effect against amyloid-beta toxicity in astrocytes by reducing inflammatory markers such as TNF-α.

- In Vivo Studies : In animal models, certain derivatives exhibited significant neuroprotective effects when tested against cognitive decline induced by scopolamine, highlighting their potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。